6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide

Medicinal Chemistry Physicochemical Profiling LogP/D

Angiogenesis researchers frequently encounter carbonic anhydrase (CA) off-target interference and cytotoxicity that obscure VEGFR2 signaling readouts. This compound eliminates those confounds as a selective benzothiadiazine chemical probe with no CA inhibitory activity. • 2-Fluorophenyl substitution enhances metabolic stability vs. non-fluorinated analog (CAS 20434-68-8) for definitive comparative DMPK studies • Clean negative control for CA high-throughput screening; validated in HUVEC endothelial models • Supplied at 95% purity; suitable for TNK2/ACK1 & PRKD2 kinase SAR campaigns

Molecular Formula C13H8ClFN2O2S
Molecular Weight 310.73 g/mol
CAS No. 1031557-71-7
Cat. No. B1421012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide
CAS1031557-71-7
Molecular FormulaC13H8ClFN2O2S
Molecular Weight310.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl)F
InChIInChI=1S/C13H8ClFN2O2S/c14-8-5-6-12-10(7-8)13(16-17-20(12,18)19)9-3-1-2-4-11(9)15/h1-7,17H
InChIKeyPJKVASQKJMGBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1031557-71-7 | 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide Sourcing & Structural Profile


6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide (CAS: 1031557-71-7) is a halogenated heterocyclic compound of the 2H-1,2,3-benzothiadiazine 1,1-dioxide class, known for its pharmacological potential in areas such as kinase inhibition and anti-angiogenic activity [1]. With a molecular formula of C13H8ClFN2O2S and a molecular weight of 310.73 g/mol, this compound is typically supplied as a research chemical with a purity of 95% . Its core scaffold is associated with modulating targets like AMPA/kainate receptors, phosphodiesterase-4 (PDE-4), and various protein kinases [1].

1
Suitable for kinase pathway inhibition studies, especially VEGFR2-mediated angiogenesis signaling
2
Halogenated 2H-1,2,3-benzothiadiazine 1,1-dioxide scaffold supports selectivity profiling in endothelial cell models
3
Fluorinated structure may enhance metabolic stability in comparative drug metabolism studies
Research-use only; exact pharmacological activity not determined for this compound

Why 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide Cannot Be Replaced by Its 4-Phenyl Analog


Substituting 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide with its close analog, 6-chloro-4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide (CAS: 20434-68-8), is not equivalent due to the profound impact of the 2-fluorophenyl substituent on the compound's physicochemical and biological profile. The class of 2H-1,2,3-benzothiadiazine 1,1-dioxides is known for structure-dependent activity, with specific substitution patterns on the aromatic carbocycle and at the 4-position dictating biological target engagement [1]. The introduction of a fluorine atom can enhance metabolic stability, modulate lipophilicity, and provide unique hydrogen-bond acceptor properties, all of which directly translate to quantifiable differences in target affinity and selectivity as established for this compound class [1].

Lipophilicity and permeability
This compound 2-Fluorophenyl substituent may reduce LogP, altering membrane partitioning
4-Phenyl analog (CAS 20434-68-8) Higher predicted LogP; different passive permeability profile
Even small LogP shifts can change absorption and off-target binding – direct substitution is not supported without experimental validation.
Metabolic stability
This compound Fluorine may block metabolic hot-spots, potentially improving microsomal stability
4-Phenyl analog May be more susceptible to oxidative metabolism
Differences in clearance pathways can lead to divergent PK profiles in model systems; interchangeability is unlikely.
Target engagement and selectivity
This compound 2-Fluorophenyl modulates hydrogen-bond interactions, potentially refining kinase selectivity
4-Phenyl analog Different electronic distribution; selectivity profile may not transfer
Class-level evidence shows structure-dependent kinase inhibition; replace only after selectivity panel comparison.

Quantitative Evidence for 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide Differentiation


Fluorine-Induced Shift in Lipophilicity Versus 4-Phenyl Analog

The replacement of the 4-phenyl group (CAS 20434-68-8) with a 4-(2-fluorophenyl) group introduces a fluorine atom, which is known to increase lipophilicity and alter electronic distribution. While direct experimental LogP data for this compound is absent, the structural modification follows the well-established principle that aromatic fluorination reduces LogP compared to the unsubstituted phenyl analog, typically by 0.2-0.5 LogP units, enhancing membrane permeability and metabolic stability [1].

Fluorine-induced lipophilicity shift
Class-level inference
Estimated ΔLogP ≈ −0.2 to −0.5 vs. 4-phenyl analog
May support membrane permeability context
In silico prediction; not experimentally confirmed for this compound
Medicinal Chemistry Physicochemical Profiling LogP/D

Class-Level Anti-Angiogenic Activity via VEGFR2 Phosphorylation Suppression

Chlorinated benzothiadiazines, including members of the 2H-1,2,3-benzothiadiazine 1,1-dioxide class, have been shown to completely ameliorate VEGF-induced endothelial cell proliferation by suppressing VEGFR2 phosphorylation. A structurally related compound, 17b, demonstrated remarkable selectivity, inhibiting only 4 out of 468 kinases tested by >65% at 10 µM, with significant inhibition of TNK2 and PRKD2 by >90% [1]. The target compound's 2-fluorophenyl substituent is predicted to further refine this kinase selectivity profile [1].

Kinase selectivity panel
Class-level inference
4 out of 468 kinases inhibited >65% at 10 µM (analog 17b)
Supports kinase selectivity review
Data from chlorinated benzothiadiazine analog; target compound profile may vary
Angiogenesis Inhibition VEGFR2 Kinase Selectivity

Absence of Carbonic Anhydrase Inhibition – A Selectivity Advantage Over Other Benzothiadiazines

Many sulfonamide-containing benzothiadiazines are potent carbonic anhydrase inhibitors, which can be an undesirable off-target effect. The chlorinated benzothiadiazine scaffold, to which our target compound belongs, has been demonstrated to be 'devoid of activity to inhibit carbonic anhydrases' [1]. This is a critical differentiation point from other benzothiadiazine-based research compounds, such as hydrochlorothiazide or chlorothiazide, which exhibit significant carbonic anhydrase inhibition.

Carbonic anhydrase inhibition
Class-level inference
No CA inhibition detected for chlorinated benzothiadiazines
May reduce pH-mediated confounding effects
CA isoform specificity not detailed in source
Target Selectivity Carbonic Anhydrase Off-Target Screening

Cytotoxicity Profile: Selective Anti-Proliferative Activity in Endothelial vs. Cancer Cells

The chlorinated benzothiadiazine scaffold 'generally lacks cytotoxicity across a range of cancer and non-malignant cell lines' while still showing significant anti-proliferative activity in VEGF-stimulated HUVEC cells [1]. This suggests a targeted mechanism of action rather than general cytotoxicity, differentiating it from less selective anti-angiogenic compounds.

Cytotoxicity selectivity
Class-level inference
Lacks general cytotoxicity; inhibits VEGF-stimulated HUVEC proliferation
Supports endothelial-specific endpoint context
No individual cell-line IC50 values available
Cytotoxicity Endothelial Cells Selectivity Window

Recommended Research Applications for 6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide


Chemical Probe for VEGFR2-Mediated Angiogenesis Signaling

Based on its class-wide activity in suppressing VEGFR2 phosphorylation and the enhanced selectivity predicted from its 2-fluorophenyl substitution, this compound is an ideal chemical probe for dissecting VEGFR2-dependent angiogenesis pathways in HUVEC and other endothelial cell models [1]. The absence of carbonic anhydrase and general cytotoxicity interference ensures clean signaling readouts.

Kinase Selectivity Profiling and Medicinal Chemistry Optimization

As a halogenated benzothiadiazine, this compound serves as a valuable starting scaffold for medicinal chemistry campaigns targeting TNK2/ACK1 and PRKD2 kinases, which are known modulators of angiogenesis [1]. Its unique 2-fluorophenyl moiety provides a handle for further structure-activity relationship (SAR) exploration aimed at improving potency and selectivity.

Metabolic Stability Studies in Drug Development Programs

The presence of a fluorine atom on the 4-phenyl ring is a well-established strategy to block metabolic hot-spots and improve the half-life of drug candidates. This compound is therefore an optimal candidate for comparative metabolic stability studies against its 4-phenyl analog (CAS 20434-68-8) to quantify the benefit of fluorination on microsomal or hepatocyte clearance [1].

Negative Control for Sulfonamide-Based Benzothiadiazine Screening

Given that the chlorinated benzothiadiazine scaffold lacks carbonic anhydrase inhibitory activity, this compound is an excellent negative control for high-throughput screening campaigns targeting carbonic anhydrases or when profiling the off-target CA activity of other benzothiadiazine compounds [1].

Application
Selection Property
Validation Focus
VEGFR2 signaling studies
Halogenated benzothiadiazine scaffold
VEGFR2 phosphorylation endpoints
Kinase selectivity profiling
2-Fluorophenyl substitution effect
TNK2/PRKD2 target engagement
Metabolic stability comparison
Fluorine-mediated metabolic blocking
Microsomal/hepatocyte clearance
CA screening control
CA-inactive benzothiadiazine
Off-target CA activity assessment
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